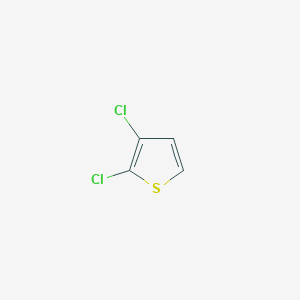

2,3-Dichlorothiophene

Übersicht

Beschreibung

2,3-Dichlorothiophene is a chlorinated derivative of thiophene, a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one sulfur atom. The presence of chlorine atoms at the 2 and 3 positions of the thiophene ring significantly alters the chemical and physical properties of the molecule compared to the parent thiophene.

Synthesis Analysis

The synthesis of various thiophene derivatives, including those with chloro substituents, has been widely studied. For instance, the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally related to 2,3-dichlorothiophene, has been achieved through a general and convenient method, and these compounds have been structurally characterized by single-crystal X-ray analysis . Additionally, the synthesis of unsymmetrical 2,3-diaryl- and 2,4-diarylthiophenes from 2,5-dichlorothiophene has been reported, indicating the versatility of chlorothiophenes as intermediates for further functionalization . Moreover, the synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives through Suzuki cross-coupling reactions demonstrates the reactivity of dichlorothiophene derivatives in forming biaryl structures .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their electronic properties and reactivity. For example, the benzo[1,2-b:4,5-b']dichalcogenophenes, which include a thiophene analogue, exhibit completely planar molecular structures with a herringbone arrangement, as revealed by X-ray analysis . The structural study of manganese thiophene-2,5-diphosphonate metal-organic frameworks also provides insights into the orientation of thiophene rings in crystalline materials .

Chemical Reactions Analysis

Chlorothiophenes are reactive intermediates that can undergo various chemical reactions. A novel Friedel-Crafts type reaction of 2-chlorothiophene with active aromatic compounds has been discovered, yielding 2-arylthiophenes and bithienyl derivatives . The reactivity of chlorothiophenes is further exemplified by the bromocyclization process to synthesize polyhalogenated benzothiophenes , and the chloroalkylation of thiophene rings leading to broken π-conjugated systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and substituents. The physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes have been elucidated using cyclic voltammetry and UV-vis spectra . The introduction of dimethylsilyl groups in 2,3,4,5-tetrakis(dimethylsilyl)thiophene significantly affects the electronic properties of the thiophene ring, as shown by molecular orbital calculations and UV spectroscopy . The potential applications of thiophene derivatives as nonlinear optical materials have also been explored through density functional theory calculations, indicating significant hyperpolarizability values for certain derivatives .

Wissenschaftliche Forschungsanwendungen

Polymerization with Aluminum Chloride-Cupric Chloride : 2,5-Dichlorothiophene was polymerized using aluminum chloride-cupric chloride under mild conditions, resulting in poly-5-chloro-2,3-thienylene. This process signifies the potential of 2,3-dichlorothiophene derivatives in synthesizing specific polythienylenes (Ramsey & Kovacic, 1969).

Synthesis of Unsymmetrical Diarylthiophenes : The synthesis of unsymmetrically substituted 2,4-diaryl- and 2,3-diarylthiophenes from 2,5-dichlorothiophene was achieved using Ni-mediated cross-coupling. This highlights its utility in creating variably substituted thiophene derivatives (Sone et al., 1994).

Full Functionalization of Thiophene Ring : Research demonstrated the full functionalization of all four positions of the thiophene ring starting from 2,5-dichlorothiophene. This process was applied in the synthesis of a thiophene analogue of Atorvastatin (Piller & Knochel, 2009).

Stable Crystalline State and Glass Transition : Studies on the heat capacities of 2,5-dichlorothiophene revealed insights into its stable crystalline state and glass transition temperature, which is critical for materials science applications (Fujimori et al., 2006).

Preparation of 3-Arylthiophenes : 3-Arylthiophenes were prepared from 2,5-dichlorothiophene, demonstrating its use in synthesizing arylthiophene derivatives (Sone et al., 1988).

Synthesis of Nonlinear Optical Materials : The synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives showcased potential applications as non-linear optical (NLO) materials. The derivatives exhibited significant hyperpolarizability, indicating their use in advanced optical technologies (Mahmood et al., 2018).

High Temperature and Alkali Resistant Polymers : The reaction of 2,5-dichlorothiophene with sodium sulfide led to the creation of thermostable thio-aromatic polymers, useful in electrochemical separators (Giuffre et al., 1984).

Rotational Spectrum Analysis : The rotational spectrum of 2,5-dichlorothiophene was measured, providing insights into its molecular structure and properties, relevant for physical chemistry studies (Daudet & van Wijngaarden, 2021).

Safety And Hazards

2,3-Dichlorothiophene is classified as a combustible liquid. It’s toxic if swallowed and causes serious eye damage. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

2,3-dichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2S/c5-3-1-2-7-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNVLQIXMBTMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169324 | |

| Record name | Thiophene, 2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichlorothiophene | |

CAS RN |

17249-79-5 | |

| Record name | Thiophene, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

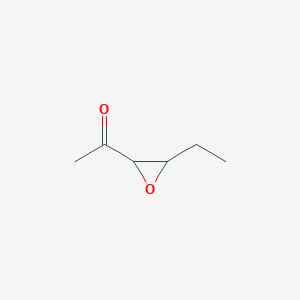

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

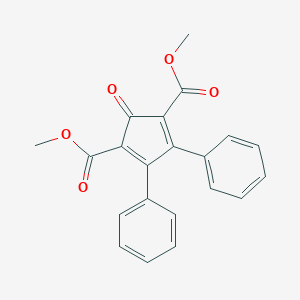

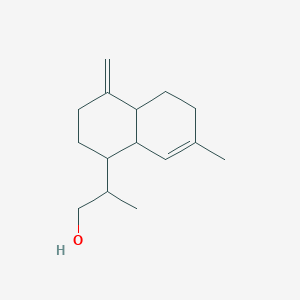

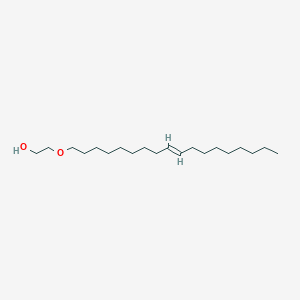

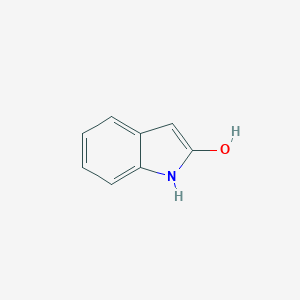

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)